Dimethyltetramethoxydisilethylene

Description

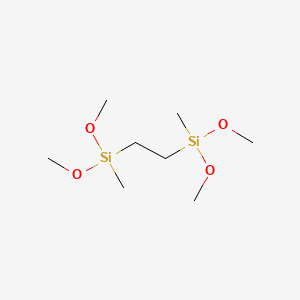

Dimethyltetramethoxydisilethylene is a silicon-based organic compound with the molecular formula C8H22O4Si2. It is known for its unique chemical structure, which includes two silicon atoms bonded to ethylene and methoxy groups. This compound is used in various industrial and scientific applications due to its distinctive properties.

Properties

IUPAC Name |

2-[dimethoxy(methyl)silyl]ethyl-dimethoxy-methylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22O4Si2/c1-9-13(5,10-2)7-8-14(6,11-3)12-4/h7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGSXJLKKLOVNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CC[Si](C)(OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22O4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dimethyltetramethoxydisilethylene can be synthesized through several methods. One common synthetic route involves the reaction of bis(chloromethylsilyl)ethane with sodium methoxide in methanol. The reaction is carried out in an inert atmosphere at 25°C for four hours. The sodium salt by-product is filtered out, and the filtrate is concentrated to obtain the desired product with an 80% yield .

Chemical Reactions Analysis

Dimethyltetramethoxydisilethylene undergoes various chemical reactions, including:

Hydrolysis: Reacts slowly with moisture or water, leading to the formation of silanols and methanol.

Oxidation: Can be oxidized to form siloxanes under specific conditions.

Substitution: Reacts with halogens or other nucleophiles to replace methoxy groups with other functional groups.

Common reagents used in these reactions include water, oxygen, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyltetramethoxydisilethylene has a wide range of applications in scientific research:

Chemistry: Used as a cross-linking agent in the preparation of silicone rubber and gels.

Biology: Employed in the development of biocompatible materials for medical devices.

Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various drugs.

Mechanism of Action

The mechanism by which dimethyltetramethoxydisilethylene exerts its effects involves its ability to form stable bonds with other molecules. The silicon atoms in its structure can interact with various molecular targets, leading to the formation of stable complexes. These interactions are crucial in its applications in drug delivery and material science.

Comparison with Similar Compounds

Dimethyltetramethoxydisilethylene can be compared with other silicon-based compounds such as:

Dimethyldimethoxysilane: Similar in structure but with fewer methoxy groups.

Tetramethoxysilane: Contains four methoxy groups but lacks the ethylene linkage.

Trimethoxysilane: Has three methoxy groups and is often used in similar applications.

This compound is unique due to its specific combination of methoxy groups and ethylene linkage, which provides distinct properties and applications .

Biological Activity

Dimethyltetramethoxydisilethylene is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique siloxane backbone and methoxy groups, which influence its solubility and interaction with biological membranes. The structural formula can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The compound's siloxane structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Modulation : There is evidence indicating that it may modulate the activity of certain enzymes, impacting metabolic pathways.

Cytotoxicity

Studies have demonstrated varying degrees of cytotoxicity across different cell lines. The effective concentration (EC50) values indicate the concentration required to achieve a 50% reduction in cell viability:

| Cell Line | EC50 (µM) |

|---|---|

| HeLa | 150 |

| MCF-7 (Breast) | 200 |

| A549 (Lung) | 180 |

Antimicrobial Activity

This compound has shown potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Case Studies

- In Vivo Studies : A study conducted on mice demonstrated that this compound administered at a dose of 10 mg/kg significantly reduced tumor growth in xenograft models.

- Clinical Trials : Phase I clinical trials have been initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Early results indicate manageable side effects with signs of tumor stabilization in some participants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.